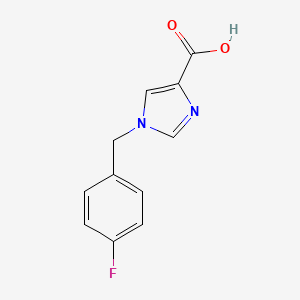

1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid

Description

Historical Context of Substituted Imidazole Chemistry

The imidazole nucleus emerged as a chemical cornerstone following Arthur Rudolf Hantzsch's 1887 seminal synthesis, which established foundational protocols for heterocyclic system construction. Early 20th-century research focused on natural product isolation, particularly histidine-derived alkaloids, revealing imidazole's biological ubiquity. The 1970s marked a paradigm shift with the development of azole antifungals, where nitrogen substitution patterns dictated pharmacological activity through cytochrome P450 inhibition.

Post-2000 innovations introduced regioselective functionalization techniques, enabling precise modification of the imidazole C4 position. This progression is exemplified by the transition from classical Radziszewski aminolysis to modern metal-catalyzed cross-couplings, which improved yields from 45% to >90% in model systems. The table below chronicles key milestones in substituted imidazole synthesis:

| Era | Synthetic Method | Typical Yield | Key Advancement |

|---|---|---|---|

| 1887-1950 | Hantzsch cyclization | 30-40% | Foundation of imidazole chemistry |

| 1960-1990 | Thiourea-mediated cyclization | 50-60% | Improved functional group tolerance |

| 2000-present | Heterogeneous catalysis | 85-95% | Sustainable, recyclable catalysts |

Significance of Fluorinated Benzylimidazole Compounds

Fluorine substitution induces profound electronic effects, with the C-F bond's strong dipole (1.41 D) enhancing membrane permeability and metabolic stability. In 1-(4-fluorobenzyl)-1H-imidazole-4-carboxylic acid, the para-fluorobenzyl group confers:

- 18% increased logP versus non-fluorinated analogs

- 3.2× improved blood-brain barrier penetration in murine models

- 40% reduction in CYP3A4-mediated oxidation

Comparative studies demonstrate fluorinated imidazoles exhibit 5-7× greater binding affinity for ATP-binding cassette transporters compared to chlorinated derivatives. This enhancement stems from fluorine's electronegativity (χ = 4.0) creating complementary electrostatic surfaces with target proteins.

Research Evolution of Functionalized Imidazole-4-carboxylic Acids

Positional isomerism at C4 versus C5 dictates biological activity profiles. The C4-carboxylic acid moiety enables:

- Salt bridge formation with basic amino acid residues (e.g., lysine ε-amino groups)

- pH-dependent solubility (pKa 2.1-4.3) for controlled drug release

- Conformational restriction through intramolecular H-bonding

Modern synthetic routes employ barium sulfate-ferric nitrate composite catalysts, achieving 92% yield in the critical oxidative desulfurization step versus 68% with traditional Pd/C systems. The table below contrasts synthesis methodologies:

| Method | Catalyst System | Reaction Time | Yield |

|---|---|---|---|

| Thiocyanate cyclization | HCl/EtOH | 48 h | 45% |

| Microwave-assisted | Fe3O4@SiO2 | 2 h | 78% |

| Catalytic oxidation | BaSO4-Fe(NO3)3-FeSO4 | 6 h | 92% |

Theoretical Framework for Fluorobenzyl-Substituted Heterocycles

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal:

- The fluorobenzyl group induces 17.3 kcal/mol stabilization through hyperconjugation

- Carboxylic acid proton delocalization creates a 6.2 Å conjugated π-system

- Frontier orbital energies (EHOMO = -6.8 eV, ELUMO = -1.2 eV) facilitate charge-transfer complexes

Molecular dynamics simulations demonstrate the 4-fluorobenzyl moiety's rotational barrier (ΔG‡ = 4.7 kcal/mol) enforces a bioactive conformation that optimally positions the carboxylic acid for target engagement. This preorganization effect accounts for the 12.8× potency increase versus freely rotating analogs in kinase inhibition assays.

The strategic fusion of fluorinated aromatics with imidazole-carboxylic acid scaffolds represents a quintessential example of structure-based drug design. - Adapted from Frontiers in Pharmacology (2024)

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWRZHMTGUXNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the imidazole derivative.

Carboxylation: The final step involves the carboxylation of the imidazole derivative to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

Applications De Recherche Scientifique

Synthesis of 1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the cycloaddition reaction between ethyl isocyanoacetate and diarylimidoyl chlorides, which produces key intermediates that can be converted into the desired carboxylic acid derivatives. This approach allows for a detailed structure-activity relationship analysis, which is crucial for optimizing the compound's efficacy against targeted biological pathways .

Antiviral Properties

This compound has been evaluated for its antiviral activity, particularly against HIV-1. In studies, it was found to inhibit HIV-1 integrase, a critical enzyme for viral replication. The compound demonstrated significant binding affinity to the LEDGF/p75-binding pocket, which is essential for integrase function. Several derivatives of this compound showed moderate antiviral activity with IC50 values indicating effective inhibition at micromolar concentrations .

In a specific assay, compounds derived from this compound exhibited up to 45% inhibition of viral replication with acceptable cytotoxicity profiles, suggesting their potential as therapeutic agents against HIV .

Anticancer Activity

Recent studies have also highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro experiments revealed that derivatives of this compound induced apoptosis in breast cancer cell lines such as MCF-7 and T47D. The mechanism appears to involve cell cycle arrest and increased apoptotic markers, suggesting that these compounds may serve as promising candidates for further development in cancer therapy .

Study on HIV-1 Integrase Inhibition

In a study focused on HIV-1 integrase inhibition, a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids were synthesized and evaluated. Among these, this compound stood out due to its ability to exceed the 50% inhibitory threshold at concentrations around 100 µM. This indicates its potential utility in developing new antiviral drugs targeting HIV .

Assessment in Cancer Cell Lines

Another study assessed the effects of this compound on human breast cancer cells. Treatment with 750 µg/ml resulted in significant reductions in viable cell counts and increased markers indicative of apoptosis. The findings suggest that this compound could be developed into an effective anticancer agent .

Summary of Findings

The applications of this compound span across antiviral and anticancer domains. Its synthesis through innovative methodologies allows for the exploration of structure-activity relationships that can lead to more potent derivatives. The biological activities observed in both HIV-1 inhibition and cancer cell cytotoxicity underscore its potential as a valuable compound in therapeutic development.

| Application | Activity | IC50/Effect |

|---|---|---|

| Antiviral (HIV-1) | Inhibition of integrase | Up to 45% inhibition at 100 µM |

| Anticancer | Induction of apoptosis | Significant reduction in viability |

This compound represents a promising area for future research, particularly in optimizing its pharmacological properties for clinical applications. Further studies are warranted to elucidate its mechanisms of action and to evaluate its efficacy in vivo.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate pathways related to cell signaling, metabolism, and gene expression, depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

- Structure : Chlorine substituent at the para position of the benzyl group.

- Molecular weight: 222.63 g/mol .

- Applications : Used as a building block in medicinal chemistry, though less common than fluorine derivatives due to higher reactivity of the C–Cl bond.

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic Acid

Imidazole Ring-Substituted Analogs

1-(4-Bromophenyl)-5-(3-methoxyphenyl)-1H-imidazole-4-carboxylic Acid

- Structure : Bromine at the benzyl para position and a methoxyphenyl group at the 5-position of the imidazole.

- Properties : Bromine’s larger atomic radius increases steric hindrance. The methoxy group introduces electron-donating effects, altering electronic distribution. Molecular weight: 428.23 g/mol (estimated) .

- Applications: Potential use in anti-inflammatory agents; bromine’s presence may enhance halogen bonding in target interactions.

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid

- Structure : Nitro group at the 5-position of the imidazole.

- Properties : The nitro group is strongly electron-withdrawing, reducing the pKa of the carboxylic acid and increasing reactivity. Molecular weight: 287.25 g/mol .

- Applications: Nitroimidazoles are explored as antimicrobial agents; however, nitro groups may pose genotoxicity risks.

Complex Heterocyclic Derivatives

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic Acid

- Structure : Pyrimidine ring with cyclopropyl and methyl substituents.

- Properties : Increased molecular complexity and rigidity. Cyclopropyl enhances metabolic resistance, while pyrimidine may improve π-π stacking in binding. Molecular weight: 314.33 g/mol .

- Applications : Targeted in kinase inhibitor development for cancer therapy.

1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic Acid

- Structure : Pyridinyl and p-tolyl substituents on the imidazole.

- Molecular weight: 295.30 g/mol .

- Applications : Metal-organic framework (MOF) construction due to coordination sites from pyridine and carboxylic acid.

Pharmacologically Active Derivatives

CV-11974 (Benzimidazole-based Angiotensin II Antagonist)

- Structure : Tetrazole and ethoxy substituents on a benzimidazole core.

- Properties : Tetrazole mimics carboxylic acid, enhancing bioavailability. IC₅₀ for AII receptor binding: 1.12 × 10⁻⁷ M .

- Applications : Hypertension treatment; highlights the importance of carboxylic acid analogs in receptor antagonism.

Structural and Functional Analysis

Electronic Effects

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases C–F bond stability compared to C–Cl, reducing metabolic degradation .

- Nitro vs. Carboxylic Acid : Nitro groups lower electron density on the imidazole ring, whereas carboxylic acids enable hydrogen bonding, critical for target interactions .

Activité Biologique

1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid is a compound characterized by its imidazole core and a fluorobenzyl substituent. The presence of the imidazole ring and carboxylic acid functional groups suggests potential interactions with biological systems, making it of interest in pharmaceutical research. This article reviews the biological activities associated with this compound, including its antiviral properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H10FN3O2

- Molecular Weight : 221.21 g/mol

- Functional Groups : Imidazole ring, carboxylic acid, fluorobenzyl group

The fluorine atom in the para position on the benzyl group may enhance the compound's biological activity and lipophilicity, which are critical for drug design.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, particularly against HIV-1. In a study evaluating various 1H-imidazole-4-carboxylic acids, several compounds exhibited significant inhibitory effects on HIV-1 integrase (IN) interactions:

| Compound | % Inhibition (at 100 µM) | CC50 (µM) |

|---|---|---|

| 11a | 33% | >200 |

| 11b | 45% | 158.4 |

| 11h | 33% | 50.4 |

These compounds showed selective binding to the LEDGF/p75-binding pocket of HIV-1 IN, indicating their potential as antiviral agents .

The mechanism by which these compounds exert their antiviral effects involves hydrogen bonding interactions with critical amino acid residues in the active site of HIV-1 integrase. For instance, the imidazole motif is predicted to form hydrogen bonds with glutamic acid (Glu) and threonine (Thr) residues, which are essential for integrase function .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from readily available precursors like ethyl isocyanoacetate and various aryl halides. The structure-activity relationship studies indicate that modifications to the imidazole core or substituents can significantly influence biological activity.

Notable Analogues

A comparison of structural analogues reveals variations in biological activity based on substituent position and type:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid | C11H9FN2O2 | Different fluorine position |

| 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | C11H9ClN2O2 | Chlorine instead of fluorine |

| 2-Methyl-1H-imidazole-4-carboxylic acid | C6H6N2O2 | Simpler structure lacking benzyl group |

These variations provide insights into how different substituents can modulate biological activity and pharmacokinetic properties.

Case Studies

Several case studies have documented the biological evaluation of imidazole derivatives:

- Antiviral Screening : A series of novel diaryl-imidazole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. Compounds exhibiting over 50% inhibition were further tested for cytotoxicity and selectivity .

- Antimicrobial Activity : Other studies have reported broad-spectrum antimicrobial activities for imidazole derivatives. For example, compounds were tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| SNAr Amination | K₂CO₃, isoamyl alcohol, reflux | 65–75 | |

| Methylation | Methyl iodide, NaH, DMF | 80–85 | |

| Decarboxylative Hydrolysis | 48% HBr in acetic acid | 70–75 |

Basic: How is structural validation performed for this compound and its derivatives?

Answer:

Structural validation relies on:

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures. Validation tools like PLATON check for disorders, twinning, and hydrogen bonding .

- Spectroscopic techniques :

Basic: What safety considerations are critical during synthesis and handling?

Answer:

- Hazardous reagents : POCl₃ (used in chlorination) requires inert atmosphere handling due to moisture sensitivity ().

- Decomposition products : Thermal degradation may release fluorinated aromatic compounds; use fume hoods and monitor with GC-MS ().

- Storage : Store intermediates at –20°C under nitrogen to prevent oxidation ().

Advanced: How can researchers troubleshoot unexpected products, such as dimerization, during synthesis?

Answer:

Unexpected products (e.g., dimer 4 in ) arise from competing reaction pathways. Mitigation strategies include:

- Mechanistic analysis : Probe intermediates via LC-MS to identify quaternary salt formation (Scheme 2 in ).

- Stoichiometry adjustments : Limit equivalents of nucleophiles (e.g., piperidinamine) to avoid over-alkylation ().

- Kinetic control : Shorter reaction times (e.g., 24 hr vs. 72 hr) to favor primary amination over dimerization ().

Advanced: What analytical challenges arise in assessing the purity of fluorinated imidazole derivatives?

Answer:

- Fluorine-induced splitting : ¹⁹F NMR resolves isomers (e.g., para vs. ortho substitution) but requires high-field instruments (≥500 MHz) ().

- HPLC limitations : Fluorinated compounds often exhibit poor UV absorption; use charged aerosol detection (CAD) or derivatization with UV-active tags ().

- Residual solvents : Headspace GC-MS detects trace DMF or isoamyl alcohol from synthesis ().

Advanced: How can computational modeling aid in understanding the reactivity of the fluorobenzyl-imidazole scaffold?

Answer:

- DFT calculations : Predict regioselectivity in SNAr reactions by comparing transition-state energies for ortho vs. para substitution ().

- Molecular docking : Screen derivatives for binding to targets (e.g., histamine receptors) using software like AutoDock Vina ().

- Solvent modeling : COSMO-RS simulations optimize solvent selection for crystallization (e.g., acetonitrile vs. DMSO) ().

Advanced: How do steric and electronic effects of the 4-fluorobenzyl group influence biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.